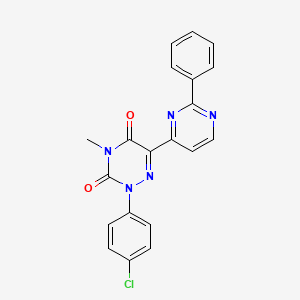

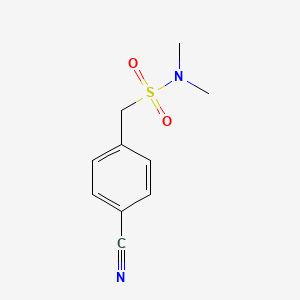

1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide is a useful research compound. Its molecular formula is C10H12N2O2S and its molecular weight is 224.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide is a compound used in various synthetic organic chemistry applications. One study reported the synthesis of vinyl derivatives, such as 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, starting from N,N-dimethylmethanesulfonamide. This process involves a dehydrative synthesis method, showcasing the compound's relevance in creating biologically active substances with potential enzyme inhibition properties (Kharkov University Bulletin Chemical Series, 2020).

Crystal Structure Analysis

Another area of application is in the structural study of organic compounds. A paper discussed the preparation and solid-state characterization of dimers containing cyanophenyl groups, such as 4-cyanophenyl derivatives, emphasizing the importance of this compound in understanding molecular structures (Inorganic Chemistry, 1992).

Antimicrobial Research

The compound also finds application in antimicrobial research. A novel synthesis method involving 4-(substituted-phenylsulfonamido)butanoic acids, which are closely related to this compound, was developed to produce compounds with significant antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents (Journal of Enzyme Inhibition and Medicinal Chemistry, 2008).

Molecular Interaction Studies

Research also includes studies on molecular interactions, such as the association of N,N-dimethylmethanesulfonamide with phenols, providing insights into molecular binding and complex formation, which is crucial in drug design and material science (Zeitschrift für Naturforschung A, 1977).

Electrochemical Applications

Electrochemical studies involving compounds like p-cyanophenyl methyl sulfone, closely related to this compound, have been conducted. These studies explore the electrochemical properties of these compounds, contributing to the development of new electrochemical processes and materials (Journal of The Electrochemical Society, 2001).

Mecanismo De Acción

Target of Action

The primary target of 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide is the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells . The compound’s structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the PDE4 enzyme .

Mode of Action

The compound inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . This increase in cAMP levels can reduce inflammation and prevent further exacerbation of certain diseases, such as atopic dermatitis .

Biochemical Pathways

The inhibition of PDE4 affects the cAMP-dependent pathway. Elevated cAMP levels can inhibit the release of inflammatory cytokines, reducing local inflammation in the skin . This action can help improve disease severity and reduce the risk of infection .

Pharmacokinetics

The compound’s structure, which includes a boron atom, is known to facilitate skin penetration . This property suggests that the compound may have good bioavailability when applied topically.

Result of Action

The result of the compound’s action is a reduction in local inflammation in the skin and a decrease in disease severity . It can also reduce the risk of infection and the signs and symptoms in patients 2 years old and older .

Propiedades

IUPAC Name |

1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-12(2)15(13,14)8-10-5-3-9(7-11)4-6-10/h3-6H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYGTIUQMVPZAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2469322.png)

![7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2469327.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)